Product packaging for 2,2'-Bioxirane(Cat. No.:CAS No. 1464-53-5)

2,2'-Bioxirane

Cat. No.: B075706
CAS No.: 1464-53-5
M. Wt: 86.09 g/mol
InChI Key: ZFIVKAOQEXOYFY-UHFFFAOYSA-N
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Description

2,2'-Bioxirane, also known as 1,2:3,4-diepoxybutane, is a versatile and highly reactive bifunctional epoxide compound that serves as a critical crosslinking agent in advanced materials science and biochemical research. Its structure, featuring two highly strained oxirane (epoxide) rings, allows it to act as an efficient electrophile, readily undergoing ring-opening reactions with nucleophilic functional groups such as primary amines, thiols, and hydroxyls present in polymers, proteins, and other macromolecules. This mechanism enables the formation of stable, covalent bridges, making it an invaluable tool for the synthesis and modification of hydrogels, epoxy resins, and functionalized surfaces with tailored mechanical and chemical properties. In life sciences, researchers utilize this compound to immobilize enzymes or antibodies onto solid supports for biosensor development and chromatographic applications, as well as to study DNA interstrand crosslinking and its biological consequences. Its high reactivity and small molecular size facilitate the introduction of stable ether linkages, enhancing the durability and performance of the resulting crosslinked networks. This compound is essential for investigators developing novel polymeric biomaterials, advanced composites, and sophisticated bioconjugation strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O2 B075706 2,2'-Bioxirane CAS No. 1464-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxiran-2-yl)oxirane
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InChI

InChI=1S/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2
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InChI Key

ZFIVKAOQEXOYFY-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)C2CO2
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Molecular Formula

C4H6O2
Record name D,L-1,2:3,4-DIEPOXYBUTANE
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DSSTOX Substance ID

DTXSID0041307
Record name 2,2'-Bioxirane
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Molecular Weight

86.09 g/mol
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Physical Description

D,l-1,2:3,4-diepoxybutane is a colorless to yellow liquid. (NTP, 1992), Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline]
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Boiling Point

291 °F at 760 mmHg (NTP, 1992), 138 °C
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Flash Point

114 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992), In water, 1X10+6 mg/l
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Density

1.1157 at 68 °F (NTP, 1992) - Denser than water; will sink, 0.962
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Vapor Pressure

3.9 mmHg at 68 °F (NTP, 1992), 39.0 [mmHg], 3.9 mm Hg at 20 °C
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Color/Form

Water-white

CAS No.

298-18-0, 1464-53-5, 564-00-1
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Melting Point

39 °F (NTP, 1992), -19 °C
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Advanced Synthetic Methodologies for 2,2 Bioxirane

Stereoselective and Enantiopure Synthesis of 2,2'-Bioxirane

The generation of stereochemically pure this compound is paramount for its use in asymmetric synthesis. Methodologies to achieve this can be broadly categorized into two main approaches: utilizing a "chiral pool" of readily available, enantiopure starting materials, or employing chiral catalysts to induce asymmetry in an achiral precursor.

One of the most reliable methods for producing enantiopure this compound involves starting from a naturally occurring chiral molecule, such as tartaric acid. nih.gov This "chiral pool" approach embeds the desired stereochemistry from the outset, avoiding the need for chiral resolutions or complex asymmetric catalysis.

A well-documented procedure begins with L-tartaric acid, which is first converted to L-threitol. orgsyn.org The hydroxyl groups of L-threitol are then transformed into good leaving groups, typically by mesylation, to form L-threitol 1,4-bismethanesulfonate. The crucial step involves a double intramolecular Williamson ether synthesis. Treatment of the bismesylate with a strong base, such as potassium hydroxide, induces two sequential SN2 reactions where the hydroxyl groups displace the mesylates, forming the two epoxide rings and yielding (S,S)-1,2,3,4-diepoxybutane. orgsyn.org A similar pathway starting from D-tartaric acid yields the (R,R)-enantiomer. This multi-step process provides excellent control over the absolute configuration of the final product. nih.govnih.gov

Key steps in the synthesis of (S,S)-2,2'-Bioxirane from L-Tartaric Acid:

Reduction: L-Tartaric acid is reduced to L-threitol.

Sulfonation: The primary hydroxyl groups of L-threitol are converted to mesylates, forming L-threitol 1,4-bismethanesulfonate.

Double Cyclization: The resulting bismesylate is treated with a base (e.g., KOH) in a suitable solvent system (e.g., diethyl ether/water) to facilitate the double intramolecular ring closure to form the diepoxide. orgsyn.org

An alternative strategy to chiral pool synthesis is the direct asymmetric epoxidation of a prochiral precursor, most notably 1,3-butadiene (B125203). researchgate.net This approach is highly atom-economical but presents significant challenges in controlling the stereoselectivity of the double epoxidation. The goal is to add two oxygen atoms across the two double bonds in a stereocontrolled manner using a chiral catalyst.

While the direct, highly enantioselective diepoxidation of 1,3-butadiene remains a formidable challenge, advances in catalysis have provided methods for the asymmetric functionalization of dienes. For instance, copper-catalyzed asymmetric acylboration of 1,3-butadienylboronate allows for the synthesis of chiral β,γ-unsaturated ketones with excellent optical purities. nih.gov Similarly, dual photoredox and titanium catalysis has been used for the three-component difunctionalization of 1,3-butadiene. nih.gov

These related transformations highlight the potential of modern catalytic methods. The principles of asymmetric epoxidation, famously demonstrated by the Sharpless-Katsuki epoxidation of allylic alcohols using titanium-tartrate catalysts, show that chiral metal complexes can effectively control the facial selectivity of oxygen addition. thieme-connect.de Applying this concept to 1,3-butadiene would require a catalyst system capable of not only differentiating the two faces of each double bond but also controlling the relative stereochemistry between the two newly formed epoxide rings.

The choice between a chiral pool synthesis and a catalytic asymmetric approach involves a trade-off between the reliability of stereocontrol and the efficiency of the synthetic route.

FeatureMulti-Step from Chiral Precursor (e.g., Tartaric Acid)Catalytic Asymmetric Epoxidation (e.g., of 1,3-Butadiene)
Starting Material Enantiopure, often biomass-derived (e.g., L-tartaric acid). nih.govSimple, achiral petrochemical feedstock (1,3-butadiene). researchgate.net
Source of Stereocontrol Chirality is inherent to the starting material. orgsyn.orgChiral catalyst and reaction conditions. nih.gov
Stereochemical Purity Generally excellent (high enantiomeric excess, ee%). The stereochemistry is pre-determined. orgsyn.orgCan be variable. Achieving high ee% and diastereoselectivity for both epoxides is challenging.
Overall Yield Can be moderate due to the number of steps involved.Potentially higher and more atom-economical if an effective catalyst is found.
Key Advantage High reliability and predictability of the absolute stereochemistry.Directness of the route from a simple, abundant precursor.
Primary Challenge Longer synthetic sequence and generation of stoichiometric byproducts.Catalyst development; controlling selectivity at two different reactive sites.

Green Chemistry Principles in Bioxirane Synthesis

The synthesis of this compound can be made more sustainable by incorporating principles of green chemistry. nih.gov This involves considering the entire lifecycle of the process, from the origin of the starting materials to the generation of waste.

A key green strategy is the use of renewable feedstocks. mdpi.com For the chiral pool synthesis, the starting material, tartaric acid, is a biomass-derived chemical. chemicalbook.com The precursor for the catalytic route, 1,3-butadiene, which is traditionally derived from fossil fuels, can now be produced from bio-ethanol through catalytic processes, significantly improving its green credentials. mdpi.comrsc.org

Biocatalysis offers another powerful green approach. The use of enzymes can lead to highly selective transformations under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. rsc.org For example, the production of L-(+)-tartaric acid can be accomplished using an immobilized cis-epoxysuccinate hydrolase enzyme, making the chiral precursor itself via a green route. nih.gov Furthermore, epoxide hydrolase enzymes have been identified that can serve as biocatalysts for reactions involving epoxides, potentially enabling cleaner synthetic and derivatization pathways. muni.cz

Other green principles applicable to bioxirane synthesis include:

Atom Economy: Catalytic routes are inherently more atom-economical than multi-step syntheses that use stoichiometric reagents. mdpi.com

Safer Solvents: Replacing hazardous organic solvents with water or greener alternatives where possible. nih.gov

Energy Efficiency: Developing catalytic processes that operate at lower temperatures and pressures. rsc.org

Derivatization Strategies for Functionalized Bioxiranes

The synthetic utility of this compound lies in its identity as a bifunctional electrophile. The two epoxide rings are susceptible to ring-opening upon attack by a wide variety of nucleophiles. wikipedia.org This reactivity allows for the straightforward synthesis of diverse C4 scaffolds, particularly 1,4-difunctionalized-2,3-butanediols, where the stereochemistry of the diol is dictated by the stereochemistry of the starting bioxirane. orgsyn.org

The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the epoxide carbons, leading to inversion of stereochemistry at that center. youtube.com Since this compound has two electrophilic sites, it can be reacted with one or two equivalents of a nucleophile to yield mono- or di-substituted products. Using two different nucleophiles in a stepwise manner allows for the creation of unsymmetrical products.

A prominent example is the reaction of (S,S)-1,2,3,4-diepoxybutane with organometallic reagents like phenylmagnesium bromide (a Grignard reagent). This reaction opens both epoxide rings to stereoselectively produce (2S,3S)-dihydroxy-1,4-diphenylbutane, a chiral diol. orgsyn.org This strategy provides a general method for preparing a variety of optically active diols. orgsyn.org Biological nucleophiles, such as the amine groups on DNA bases, can also react with diepoxybutane to form adducts. nih.gov

Nucleophile TypeReagent ExampleResulting Functional GroupProduct Class Example
Carbon Nucleophiles Grignard Reagents (R-MgBr)C-C Bond1,4-Diaryl/Dialkyl-2,3-butanediol orgsyn.org
Nitrogen Nucleophiles Amines (R-NH2), Azides (N3-)C-N Bond1,4-Diamino-2,3-butanediol
Oxygen Nucleophiles Alcohols (R-OH), Water (H2O)C-O Bond (Ether/Hydroxyl)1,4-Dialkoxy-2,3-butanediol / Butane-1,2,3,4-tetrol
Sulfur Nucleophiles Thiols (R-SH)C-S Bond1,4-Bis(alkylthio)-2,3-butanediol
Halogen Nucleophiles Hydrohalic Acids (HX)C-X Bond (Halide)1,4-Dihalo-2,3-butanediol

In Depth Analysis of 2,2 Bioxirane Reactivity and Reaction Mechanisms

Complex Ring-Opening Reactions of 2,2'-Bioxirane Epoxide Rings

The core of this compound's reactivity lies in the opening of its epoxide rings. These reactions can be initiated under nucleophilic (basic or neutral) or acidic conditions, with the specific pathway and resulting products being highly dependent on the reagents and reaction environment. libretexts.org The bifunctional nature of the molecule allows for sequential or simultaneous reactions at both epoxide sites.

Under basic or neutral conditions, the ring-opening of this compound proceeds through a classic SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.orglumenlearning.com This pathway is favored by the use of strong nucleophiles. The reaction is initiated by the direct attack of the nucleophile on one of the electrophilic carbon atoms of the epoxide ring. Simultaneously, the C-O bond breaks, with the oxygen atom retaining the electron pair to form an alkoxide intermediate. This intermediate is then typically protonated in a subsequent workup step to yield a hydroxyl group. libretexts.orgyoutube.com

Regioselectivity and Stereochemistry:

Mechanism: The reaction follows an SN2 pathway, which is highly sensitive to steric hindrance. youtube.com

Regioselectivity: The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. youtube.comyoutube.comyoutube.com In the case of the symmetrical this compound, the four carbon atoms of the epoxide rings are chemically equivalent (all are secondary carbons), so initial attack can occur at any of them without preference. However, in substituted derivatives, this selectivity becomes critical.

Stereochemistry: As is characteristic of SN2 reactions, the nucleophilic attack occurs from the backside relative to the C-O bond being broken. This results in a complete inversion of configuration at the carbon center that undergoes attack. youtube.com

The reaction with a strong nucleophile opens one ring, creating a substituted butanol with a remaining epoxide ring, which can then undergo a second nucleophilic attack.

Table 1: Products of Nucleophilic Ring-Opening of this compound (Single Ring-Opening)

Nucleophile Reagent Example Product Class
Hydroxide Sodium Hydroxide (NaOH) Diol (after protonation)
Alkoxide Sodium Methoxide (NaOCH₃) β-Alkoxy alcohol
Cyanide Sodium Cyanide (NaCN) β-Hydroxy nitrile
Thiolate Sodium Hydrosulfide (NaSH) β-Hydroxy thiol
Hydride Lithium Aluminum Hydride (LiAlH₄) Alcohol
Organometallics Grignard Reagents (RMgX) β-Alkyl alcohol

Data sourced from multiple chemical principles of epoxide reactions. youtube.comyoutube.com

In the presence of an acid catalyst, the mechanism of epoxide ring-opening is significantly altered. This pathway is necessary when using weak nucleophiles such as water or alcohols. youtube.com The reaction begins with the protonation of the epoxide's oxygen atom, converting the hydroxyl group into a much better leaving group (a hydroxyl cation). lumenlearning.comyoutube.comkhanacademy.org This protonation makes the epoxide carbons much more electrophilic.

The subsequent nucleophilic attack occurs through a mechanism that has characteristics of both SN1 and SN2 reactions. libretexts.orglumenlearning.com The C-O bond begins to break before the nucleophile fully attacks, leading to the development of a significant partial positive charge (carbocation character) on the carbon atoms. lumenlearning.com

Regioselectivity and Stereochemistry:

Mechanism: The reaction is a hybrid of SN1 and SN2. Unlike a pure SN1 reaction, a discrete carbocation intermediate is generally not formed. libretexts.org

Regioselectivity: The nucleophile attacks the carbon atom that is better able to stabilize the developing positive charge. youtube.com This means the attack occurs at the more substituted carbon. libretexts.orglumenlearning.comyoutube.com For an unsymmetrical epoxide with a secondary and a tertiary carbon, the attack would happen at the tertiary position. youtube.com In the case of the symmetrical this compound, both carbons are secondary, so there is no inherent regiochemical preference.

Stereochemistry: The reaction typically results in anti-addition, where the nucleophile and the resulting hydroxyl group are on opposite faces of the original C-C bond. libretexts.org

Table 2: Products of Acid-Catalyzed Ring-Opening of this compound (Single Ring-Opening)

Nucleophile Acidic Medium Product Class
Water (H₂O) H₂SO₄ (aq) or H₃O⁺ 1,2-Diol
Alcohol (ROH) ROH / H⁺ β-Alkoxy alcohol
Hydrogen Halide (HX) Anhydrous HX β-Halo alcohol (Halohydrin)
Sulfate (SO₄²⁻) H₂SO₄ Sulfate Ester
Nitrate (NO₃⁻) HNO₃ Nitrate Ester

Data sourced from studies on acid-catalyzed epoxide openings. libretexts.orgnih.gov

The presence of two epoxide functionalities makes this compound an ideal monomer for ring-opening polymerization (ROP). wikipedia.orgscience.gov This process can be initiated by cationic, anionic, or coordination catalysts. In a typical cationic ROP, an initiator protonates an epoxide ring, which is then attacked by the oxygen of another monomer molecule. This process repeats, propagating a polymer chain. rsc.org

The resulting polymer is a polyether. Depending on the reaction conditions, the polymerization can proceed in several ways:

Linear Polymer: If the reaction is controlled to favor the reaction of only one epoxide per monomer unit, a linear polymer with pendant epoxide groups is formed.

Cross-linked Network: If both epoxide rings on each monomer unit react, an extensive cross-linked polymer network is created. This is the fundamental chemistry behind the curing of many epoxy resins.

The formation of short-chain polymers is referred to as oligomerization. nih.govrsc.orgmdpi.com The bifunctional nature of this compound allows for the controlled synthesis of oligomers with reactive epoxide end-groups.

Once one of the epoxide rings in this compound is opened, the newly formed functional group—typically a hydroxyl group—is positioned to potentially react with the second, unopened epoxide ring. This can lead to an intramolecular cyclization reaction. For example, after the initial nucleophilic attack and ring-opening, the resulting alcohol could, under appropriate conditions (e.g., with a base to form an alkoxide), attack the second epoxide ring intramolecularly. This would lead to the formation of a cyclic ether, such as a substituted dioxane or furan (B31954) derivative.

Rearrangement reactions, where an atom or group migrates within the molecule, are also a possibility, particularly under acid-catalyzed conditions that promote the formation of carbocation-like intermediates. wiley-vch.dewikipedia.org While common in more complex systems, a 1,2-hydride or alkyl shift could theoretically occur following the opening of an epoxide ring if it leads to a more stable carbocation intermediate before the final nucleophilic attack. masterorganicchemistry.com

Oxidative and Reductive Transformations of Epoxide Functionalities

The epoxide groups of this compound can be either reduced or, in some cases, subjected to oxidative conditions.

Reduction: Epoxides are readily reduced to alcohols. The most common and effective laboratory reagent for this transformation is lithium aluminum hydride (LiAlH₄). wikipedia.org LiAlH₄ provides a source of hydride ions (H⁻), which act as a nucleophile. The hydride attacks one of the epoxide carbons in an SN2 reaction, opening the ring to form an alkoxide. A subsequent aqueous workup protonates the alkoxide(s). The complete reduction of both epoxide rings in this compound yields 1,4-butanediol. Biological systems utilize coenzymes like NADH to achieve similar reductions of carbonyls and related functional groups. openstax.org

Oxidation: Epoxides are already in a relatively high oxidation state. Further oxidation is not a common transformation but can be achieved with powerful oxidizing agents. Such reactions may lead to the cleavage of the carbon-carbon bond of the epoxide ring or the C-C bond connecting the two rings, potentially forming dicarboxylic acids or smaller fragments. More commonly, the alcohol groups formed from the ring-opening reactions described above can be oxidized. For instance, a primary alcohol can be oxidized to an aldehyde or a carboxylic acid, while a secondary alcohol can be oxidized to a ketone, using reagents like dioxiranes. wikipedia.orgiupac.org

Diverse Substitution Reactions at Epoxide Carbons

The choice of nucleophile and reaction conditions (acidic vs. basic) dictates the outcome and allows for precise chemical modifications. This reactivity is fundamental to the use of epoxides as synthetic intermediates in organic chemistry. libretexts.org

Table 3: Summary of Substitution Reactions at this compound Epoxide Carbons

Reaction Type Conditions Nucleophile Resulting Functional Group
SN2-type Basic / Neutral Strong (e.g., RO⁻, CN⁻, R-MgX) Substitution at the less-hindered carbon
SN1-type Acidic Weak (e.g., H₂O, ROH) Substitution at the more-hindered carbon
Hydrolysis Basic (OH⁻) or Acidic (H₃O⁺) H₂O / OH⁻ Diol (-OH)
Alcoholysis Basic (RO⁻) or Acidic (ROH/H⁺) ROH / RO⁻ Alkoxy-alcohol (-OR)
Halogenation Anhydrous HX HX Halohydrin (-X, where X=Cl, Br, I)
Cyanation NaCN / KCN CN⁻ β-Hydroxy nitrile (-CN)
Thiolation RSH / RS⁻ RS⁻ β-Hydroxy thiol/sulfide (-SR)
Reduction LiAlH₄ H⁻ Alcohol (-H)
Alkylation R-MgX, R₂CuLi R⁻ β-Alkyl alcohol (-R)

This table summarizes general epoxide reactivity principles applicable to this compound. wikipedia.orglibretexts.orgyoutube.comyoutube.com

Radical-Mediated Reactions of this compound Systems

The investigation of radical-mediated reactions involving this compound, also known as 1,2:3,4-diepoxybutane, reveals a complex area of reactivity primarily centered around the ring-opening of the strained epoxide moieties. While extensive research on the radical chemistry of monofunctional epoxides exists, specific studies detailing the radical reactions of the bifunctional this compound system are less common. However, by drawing parallels from the behavior of other epoxides and the principles of radical chemistry, a theoretical framework for the reactivity of this compound can be established.

The initiation of radical reactions of epoxides typically involves the generation of a radical species that can interact with the epoxide ring. Common methods for initiating such reactions include the use of radical initiators like azobisisobutyronitrile (AIBN) or the application of photochemical or radiolytic techniques. libretexts.orgyoutube.com For instance, titanocene (B72419) complexes have been shown to be effective in promoting the homolytic cleavage of the C-O bond in epoxides, leading to the formation of radical intermediates. mdpi.com

Once a radical is generated, it can induce the ring-opening of the epoxide in this compound. This process is driven by the release of the significant ring strain inherent in the three-membered ether ring. nih.gov The initial radical can abstract a hydrogen atom from the bioxirane backbone or, more commonly, add to one of the oxygen atoms, leading to a ring-opened radical intermediate.

A computational study on radical-mediated thiol-epoxy reactions provides insights that can be extrapolated to bioxirane systems. nih.gov The study highlights that the addition of a thiyl radical to an epoxide is a relatively slow process. However, the subsequent chain transfer steps are considerably faster. nih.gov This suggests that in a radical reaction involving this compound, once a ring-opening event is initiated, subsequent radical transformations could proceed rapidly. The stability of the formed radical intermediates plays a crucial role in dictating the reaction pathway. For this compound, the initial ring-opening would likely lead to the formation of an oxygen-centered radical (alkoxyl radical) and a carbon-centered radical. The relative stability of these radicals, influenced by the substitution pattern, will determine the subsequent reaction steps, which can include further rearrangement, intra- or intermolecular reactions, or termination.

One of the significant radical-mediated processes for diepoxides like this compound is polymerization. Radical ring-opening polymerization can be initiated by various radical sources. libretexts.orgyoutube.comrsc.org The process would involve the initial ring-opening of one epoxide ring by a radical, generating a new radical species that can then propagate by attacking another monomer of this compound, leading to the formation of a polyether structure. The bifunctional nature of this compound allows for the formation of cross-linked polymer networks.

The table below summarizes potential radical-mediated reactions of this compound based on analogous systems.

Reaction TypeInitiator/MediatorProbable Intermediate(s)Potential Product(s)
Radical-induced Ring OpeningAIBN, PeroxidesCarbon- and Oxygen-centered radicalsDiols, Hydroxy ketones, Rearrangement products
Titanocene-mediated C-C bond formationCp₂TiClEpoxide-derived radicalsδ-Hydroxyketones, Lactols
Radical PolymerizationRadical Initiators (e.g., AIBN)Propagating radical chainsCross-linked polyethers
Thiol-Epoxy Radical ReactionThiyl radicalsAlkoxy and Thiyl radicalsThioether-functionalized diols

It is important to note that the actual products and their distribution would be highly dependent on the specific reaction conditions, including the nature of the radical initiator, solvent, temperature, and the presence of other reactants or radical traps.

Structure-Reactivity Relationships in Bioxirane Chemistry

The reactivity of this compound is intrinsically linked to its molecular structure, particularly the presence of two strained epoxide rings on a flexible butane (B89635) backbone. The relationship between the structure and reactivity of epoxides, in general, has been a subject of extensive study, and these principles can be applied to understand the behavior of bioxirane systems.

The stereochemistry of this compound is a critical factor influencing its reactivity. This compound exists as three stereoisomers: (2R,2'R)-, (2S,2'S)-, and the meso-form (2R,2'S). The relative orientation of the two epoxide rings in these stereoisomers affects their conformational preferences and, consequently, the accessibility of the epoxide rings to reactants. In C2-symmetric diepoxides like the (R,R) and (S,S) enantiomers, the two epoxide groups are stereochemically equivalent, which can lead to symmetrical reactions. In the meso form, the two epoxide rings are enantiotopic, and their reaction with a chiral reagent can lead to diastereomeric products.

The ring strain of the epoxide groups is the primary driver for the reactivity of this compound. This strain facilitates ring-opening reactions under both nucleophilic and electrophilic (including radical) conditions. The substitution pattern on the epoxide rings significantly influences their reactivity. Electron-withdrawing substituents on an epoxide ring can affect the C-C bond length within the ring and alter the electron density distribution, which in turn impacts the susceptibility of the epoxide to nucleophilic or radical attack. nih.gov While unsubstituted this compound has only hydrogen atoms on the epoxide rings, studies on substituted derivatives would provide deeper insights into these electronic effects.

Computational studies on the ring-opening of epoxides have provided valuable mechanistic insights. researchgate.netnih.gov For instance, theoretical calculations can model the transition states of different reaction pathways and predict the activation energies, thereby rationalizing the observed product distributions. Such studies on this compound could elucidate the preferred pathways for radical-mediated ring-opening, including the relative energies of intermediates and transition states for the attack at different carbon atoms and the subsequent conformational changes.

The table below outlines key structure-reactivity parameters for this compound.

Structural FeatureInfluence on Reactivity
Two Epoxide RingsHigh reactivity due to ring strain; potential for polymerization and cross-linking.
Stereochemistry (R,R), (S,S), mesoAffects molecular symmetry, conformational preferences, and stereochemical outcome of reactions. Can lead to stereoselective transformations.
Butane BackboneProvides flexibility, allowing the epoxide rings to adopt various relative orientations, which can influence intramolecular reactions.
Substitution Pattern (unsubstituted)Governs the intrinsic reactivity; substitution would modulate electronic and steric effects, impacting regioselectivity and reaction rates.

Stereochemistry and Chiroptical Properties of 2,2 Bioxirane

Conformational Analysis and Isomer Population Studies

The flexibility of the central C-C bond in 2,2'-bioxirane allows for the existence of several conformers. Theoretical studies, specifically Density Functional Theory (DFT) calculations at the B3LYP/aug-cc-pVTZ level, have been instrumental in elucidating the conformational landscape of this molecule. nih.govresearchgate.net These calculations have identified three primary low-energy conformers for the chiral isomers: two gauche forms (G+ and G-) and one cis (or syn-periplanar) form. nih.gov

For an isolated molecule of (S,S)-2,2'-bioxirane, the calculated Gibbs free energies determine the relative populations of these conformers. The G+ conformer is the most stable, followed closely by the G- conformer, with the cis conformer being the least populated. nih.gov The equilibrium is a dynamic mixture of these forms, with the relative abundance dictated by their thermodynamic stability.

The population ratios of these conformers are sensitive to the surrounding environment, particularly the dielectric constant of the solvent. nih.gov In solvents with higher dielectric constants, the population of the more polar G+ conformer increases, while the population of the G- conformer decreases. nih.govresearchgate.net This solvent-induced shift in conformational equilibrium is a key factor influencing the chiroptical properties of this compound in solution.

Calculated Conformer Population of (S,S)-2,2'-Bioxirane

Data obtained from Density Functional Theory (DFT) calculations for an isolated molecule.

ConformerGibbs Population (%)
G+51
G-44
cis5

Advanced Spectroscopic Characterization of Chiroptical Phenomena

The chiral nature of this compound makes it amenable to study by various chiroptical spectroscopic techniques. These methods provide detailed information about the molecule's three-dimensional structure and its electronic properties.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chemrxiv.orgchemrxiv.org This technique is exceptionally sensitive to the absolute configuration and conformation of molecules in solution. chemrxiv.org For this compound, experimental VCD spectra have been recorded and compared with theoretical spectra predicted by DFT calculations. nih.govresearchgate.net

The excellent agreement between the experimental VCD spectra and the calculated spectra, which are Boltzmann-averaged based on the G+ and G- conformer populations, confirms the accuracy of the computational models. nih.gov This synergy between experimental and theoretical VCD allows for a definitive assignment of the absolute configuration and a detailed understanding of the conformational equilibrium in different solvents. nih.govresearchgate.net

Raman Optical Activity (ROA) is a complementary technique to VCD that measures a small intensity difference in the Raman scattering of right and left circularly polarized light. researchgate.netnih.gov ROA spectroscopy provides a wealth of information about the stereochemistry and conformational dynamics of chiral molecules, particularly in aqueous solutions where VCD can be limited. researchgate.netnih.gov

Similar to VCD, the experimental ROA spectra of this compound have been successfully reproduced by DFT/PCM calculations that consider the Boltzmann-averaged contributions of the G+ and G- conformers. nih.govresearchgate.net The detailed vibrational information provided by ROA further refines the structural understanding of this compound in solution. nih.gov

Specific optical rotation is a fundamental chiroptical property that measures the angle to which a chiral compound rotates the plane of polarized light. wikipedia.org The SOR of this compound has been thoroughly investigated in various solvents using polarimetry. nih.gov The measurements reveal a significant dependence of the optical rotation on the nature of the solvent, which is a common phenomenon for chiral molecules. nih.govresearchgate.net

This solvent dependency is primarily attributed to the shift in the conformational equilibrium of the G+ and G- conformers, as different solvents stabilize these conformers to varying degrees. nih.gov Time-dependent DFT (TD-DFT) calculations, incorporating the polarizable continuum model (PCM) to simulate solvent effects, have been successful in reproducing the observed trends in specific optical rotation across a range of solvents. nih.govresearchgate.net An exception is noted for benzene, where an explicit solvent model may be necessary to achieve accurate predictions. nih.govresearchgate.net

Specific Optical Rotation of (S,S)-2,2'-Bioxirane in Various Solvents

Experimental values showcasing the influence of the solvent on the chiroptical response.

SolventSpecific Optical Rotation [α]D (deg·mL·g-1·dm-1)
Cyclohexane-16.1
Carbon Tetrachloride-11.8
Benzene+1.7
Dichloromethane-15.0
Chloroform-12.7
Acetonitrile-19.5
Methanol-18.0

Chiral Recognition and Interactions with Chiral Media

The stereogenic centers of this compound make it a subject of interest for studies in chiral recognition, where a chiral molecule selectively interacts with another chiral entity. Research has shown that this compound can act as a guest molecule within an optically active cryptophane host. researchgate.net In such a system, the host molecule can form complexes with the different stereoisomers of the bioxirane guest. researchgate.net

The formation of these diastereomeric complexes can be characterized using techniques like Electronic Circular Dichroism (ECD) spectroscopy. researchgate.net The specific ECD spectra recorded for each diastereomer provide evidence of the chiral recognition event and offer insights into the nature of the noncovalent interactions driving the complexation. researchgate.net

Computational Chemistry and Theoretical Investigations of 2,2 Bioxirane

Density Functional Theory (DFT) Calculations for Reaction Energetics and Kinetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the thermodynamics and kinetics of chemical reactions involving 2,2'-Bioxirane. While specific DFT studies on the reaction energetics and kinetics of this compound with other molecules are not extensively documented in publicly available literature, the principles of such calculations are well-established from studies on similar epoxides.

A study on the chiroptical properties of this compound utilized DFT calculations at the B3LYP/aug-cc-pVTZ level of theory to determine the Gibbs free energies of its conformers. nih.govnih.gov While this study focused on conformational stability rather than reaction energetics, the same theoretical framework can be applied to investigate reaction pathways. The choice of functional and basis set is critical for obtaining accurate results, and functionals like B3LYP are commonly used for their balance of computational cost and accuracy in describing organic molecules.

Modeling of Epoxide Ring Strain and Reactivity

The reactivity of epoxides is intrinsically linked to the strain within their three-membered ring. nih.gov Computational models are invaluable for quantifying this ring strain and understanding its influence on the chemical behavior of this compound. The strain energy of an epoxide can be estimated using computational methods by comparing the heat of formation of the cyclic ether with that of a strain-free acyclic analogue.

Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, are a common computational strategy to calculate strain energies. For this compound, an appropriate isodesmic reaction could be formulated to isolate the strain energy of the two epoxide rings. High-level ab initio methods or DFT can be used to calculate the energies of all species in the isodesmic reaction, from which the strain energy can be derived.

Prediction of Conformational Preferences and Stereoisomer Stability

This compound can exist as multiple stereoisomers and, for each, as different conformers due to rotation around the central C-C bond. Computational chemistry plays a pivotal role in predicting the most stable conformations and the relative stabilities of these stereoisomers.

A detailed computational study on the enantiomers of this compound using Density Functional Theory (DFT) at the B3LYP/aug-cc-pVTZ level has identified three main low-energy conformers: G+, G-, and cis. nih.govnih.gov The calculations revealed their relative stabilities and populations in the gas phase.

ConformerGibbs Population (Gas Phase)
G+51%
G-44%
cis5%

Solvation Models in Computational Studies of Bioxirane Behavior

The behavior of this compound in solution is of great interest, and computational solvation models are essential for simulating the effects of the solvent environment. These models can be broadly categorized as implicit or explicit.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. nih.govnih.gov This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. In the study of the chiroptical properties of this compound, time-dependent DFT calculations using the PCM were successful in reproducing the experimental optical rotation values in various solvents. nih.govnih.gov The study also noted that the population ratios of the main conformers (G+ and G-) were influenced by the dielectric constant of the solvent, with the G- form decreasing and the G+ form increasing in solvents with higher dielectric constants. nih.govnih.gov

Explicit solvation models, on the other hand, involve the inclusion of individual solvent molecules in the calculation. While computationally more demanding, this approach can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For solvents like benzene, where specific interactions may be more significant, an explicit solvent model might be necessary to accurately reproduce experimental observations. nih.govnih.gov

Ab Initio and Molecular Dynamics Simulations for Epoxide Systems

Ab initio and molecular dynamics (MD) simulations are powerful computational techniques for studying the dynamic behavior of molecules. Ab initio molecular dynamics combines quantum mechanical calculations of forces with classical equations of motion, allowing for the simulation of chemical reactions and other dynamic processes without the need for empirical parameters. arxiv.orgepfl.ch

While specific ab initio or molecular dynamics simulations focused solely on this compound are not prominent in the reviewed literature, these methods have been applied to other epoxide systems to study, for example, the mechanism of ring-opening reactions. nih.gov Such simulations can provide a time-resolved view of the bond-breaking and bond-forming processes, offering insights into the reaction mechanism that are not accessible from static calculations of the potential energy surface.

Molecular dynamics simulations using classical force fields can be employed to study the conformational dynamics of this compound in solution over longer timescales. These simulations can reveal the rates of interconversion between different conformers and how these dynamics are influenced by the solvent. For a complete understanding of the behavior of this compound, a combination of high-level ab initio calculations for energetics and reaction mechanisms, and molecular dynamics simulations for conformational sampling and dynamics in solution, would be highly valuable.

Applications of 2,2 Bioxirane in Advanced Polymer and Materials Science

Fundamental Role as a Cross-linking Agent

A cross-linking agent is a molecule with two or more reactive ends that can form chemical bonds between polymer chains, transforming a collection of linear or branched chains into a single, three-dimensional network. This process, known as cross-linking, dramatically alters the properties of the polymer, generally leading to increased rigidity, thermal stability, and chemical resistance.

2,2'-Bioxirane serves as an effective cross-linking agent due to its structure, which contains two highly reactive epoxide groups. An epoxy group is a three-membered ring containing two carbon atoms and one oxygen atom. The inherent ring strain makes it susceptible to ring-opening reactions with a variety of nucleophiles, such as amines, alcohols, and carboxylic acids. When this compound is introduced into a polymer system containing appropriate functional groups, each of its epoxy rings can react with a different polymer chain, thereby creating a covalent bridge between them. This ability to link polymer chains is fundamental to the formation of thermosetting polymers, which, once cured, cannot be melted or reshaped. The resulting cross-linked network imparts enhanced mechanical strength and durability to the final material.

Advanced Epoxy Resin Systems Utilizing this compound

Epoxy resins are a major class of thermosetting polymers widely used in adhesives, coatings, and composite materials due to their excellent mechanical properties, low shrinkage during curing, and strong adhesion to various substrates. The performance of an epoxy resin system is highly dependent on the chemical structure of the epoxy monomer and the curing agent used.

In the synthesis of novel epoxy resins, this compound can be reacted with other monomers, such as bisphenols or other diols, to create unique polymer backbones. The incorporation of the flexible and compact structure of this compound can influence the final properties of the resin, such as its glass transition temperature (Tg), toughness, and thermal stability. Bio-based epoxy resins, which are gaining increasing attention as sustainable alternatives to petroleum-derived counterparts, can also be synthesized using bio-derived diepoxides like this compound, which can be produced from bioethanol-derived butadiene.

The curing of epoxy resins involves the chemical reaction of the epoxy groups with a curing agent (also known as a hardener), leading to the formation of a three-dimensional, cross-linked network. The mechanism of this reaction depends on the type of curing agent employed.

With anhydride curing agents, the curing process is more complex and typically requires an initiator or catalyst, often a tertiary amine or an imidazole. The initiator first reacts with the anhydride to form a carboxylate anion. This anion then attacks an epoxy group, initiating an anionic polymerization. The reaction proceeds through the formation of ester linkages. The presence of hydroxyl groups, either initially present in the resin or formed during the reaction, can also participate in the reaction with anhydride groups to form carboxylic acids, which then react with the epoxy rings. The bifunctionality of this compound ensures that it can effectively participate in this network formation, linking different polymer chains together through ester bonds.

Curing Agent TypeGeneral Reaction Mechanism with EpoxidesRole of this compound
Amines Nucleophilic attack of amine's active hydrogen on the epoxy ring, leading to ring-opening and formation of a hydroxyl group and a C-N bond.Provides two reactive epoxy sites for reaction with amine hardeners, leading to the formation of a densely cross-linked network.
Anhydrides Initiated ring-opening of the anhydride by a catalyst or hydroxyl group, followed by reaction of the resulting carboxylate with the epoxy ring to form ester linkages.Acts as a diepoxide that can be linked by the anhydride-derived chains, contributing to the formation of a polyester network.

Development of Non-Isocyanate Polyurethanes (NIPUs) from Bioxirane

Traditional polyurethanes are synthesized from the reaction of isocyanates with polyols. However, the use of toxic and moisture-sensitive isocyanates poses significant health and environmental concerns. This has driven the development of non-isocyanate polyurethanes (NIPUs) as a safer and more sustainable alternative. One of the most promising routes to NIPUs involves the reaction of cyclic carbonates with amines to form polyhydroxyurethanes (PHUs).

This compound is a key precursor for the synthesis of a highly reactive bis(cyclic carbonate) known as [4,4'-bi(1,3-dioxolane)]-2,2'-dione, also referred to as erythritol dicarbonate or butadiene dicarbonate. researchgate.net This conversion is achieved through the chemical fixation of carbon dioxide (CO2) with this compound, a process that is both atom-economical and contributes to the utilization of a greenhouse gas. researchgate.netscispace.comnih.gov

The resulting erythritol dicarbonate can then be reacted with various diamines in a polyaddition reaction to produce polyhydroxyurethanes. nih.govresearchgate.net This reaction proceeds through the aminolysis of the cyclic carbonate rings, where the amine attacks the carbonyl carbon, leading to ring-opening and the formation of a urethane linkage with a pendant hydroxyl group. The high reactivity of erythritol dicarbonate allows for the synthesis of high molecular weight PHUs, even through melt-phase polymerization, which is a significant advantage for industrial processing. researchgate.net

A unique feature of using this compound as a precursor for PHUs is the direct incorporation of erythritol-like units into the polymer backbone. researchgate.net Erythritol is a four-carbon sugar alcohol that can be derived from renewable resources. By starting with this compound (which can be derived from bio-butadiene), the resulting PHU contains these bio-based structural units. researchgate.net

Functional Bio-based Polymers and Composites

The utilization of this compound extends to the modification of bio-based polymers, where it can be employed to enhance their mechanical, thermal, and chemical properties. A notable example is its use in cross-linking polysaccharides like starch.

Research has demonstrated the modification of both water-soluble and native potato starches using 1,2,3,4-diepoxybutane (DEB). mdpi.com In these studies, the reaction between the hydroxyl groups of the starch molecules and the epoxy groups of DEB leads to the formation of a cross-linked polymer network. This modification significantly impacts the material's properties. For instance, cross-linking water-soluble starch with DEB resulted in an increased weight average molecular mass from 291 kDa to 471 kDa. mdpi.com

The effectiveness of the cross-linking process is influenced by reaction conditions. Studies have identified optimal conditions based on the yields of the resulting water-soluble and insoluble fractions of the modified starch. mdpi.com One of the key findings from this research is the difference in activation energy for the cross-linking process. The activation energy for the reaction with DEB was determined to be 55 kJ/mol, which is considerably lower than for other diepoxide cross-linkers, indicating a more favorable reaction kinetic. mdpi.com

Furthermore, a water-in-oil emulsion method has been successfully used to create spherical, cross-linked starch particles with DEB. mdpi.com This process yields particles with dimensions ranging from 60 to 610 micrometers, demonstrating the potential to create functional bio-based materials with controlled morphology.

Below is a data table summarizing the findings on the cross-linking of water-soluble starch with 1,2,3,4-diepoxybutane (DEB).

PropertyStarting StarchDEB Cross-Linked Starch
Weight Average Molecular Mass 291 kDa471 kDa
Activation Energy of Cross-linking N/A55 kJ/mol
Particle Morphology (Emulsion Method) N/ASpherical
Particle Dimensions (Emulsion Method) N/A60 - 610 µm

Data sourced from research on the modification of potato starches. mdpi.com

While the cross-linking of starch with this compound is documented, its application in other bio-based composites, such as those involving natural fibers or lignin-based polymers, is not extensively detailed in current research literature.

Applications in Coatings, Adhesives, and Composites

Epoxy compounds are fundamental to the formulation of high-performance coatings, adhesives, and composites due to their excellent adhesion, chemical resistance, and mechanical strength upon curing. foreverest.netresearchgate.net this compound, as a diepoxide, functions as a cross-linking agent or hardener, which is a critical component in these thermosetting systems. wikipedia.orgthreebond.co.jp

In general industrial applications, diepoxybutane is recognized for its role as a cross-linking agent for polymers and textiles. wikipedia.org However, specific formulations and detailed research findings regarding the use of this compound in modern bio-based coatings and adhesives are not widely reported in publicly available scientific literature. The trend in the development of green and bio-based epoxy systems for these applications has largely focused on synthesizing epoxy resins and curing agents from renewable feedstocks like plant oils, sugars, and lignin, often employing less toxic cross-linking agents. foreverest.netresearchgate.netdigitellinc.com

Similarly, in the field of advanced composites, including those reinforced with carbon fiber or natural fibers, epoxy resins are a common matrix material. researchgate.netresearchgate.net The performance of these composites is highly dependent on the curing process and the cross-linking density achieved. While this compound has the chemical potential to be used as a curing agent in these systems, specific examples and performance data for composites cured with this compound are not prominently featured in recent studies on bio-based composites.

Biological Interactions and Environmental Dynamics of 2,2 Bioxirane

Mechanisms of Genotoxicity and Cellular Effects

The genotoxicity of 2,2'-Bioxirane is a primary driver of its cellular effects. As a potent alkylating agent, it can directly interact with cellular components, leading to DNA damage and triggering cellular stress responses.

DNA Adduct Formation and Molecular Interactions

The underlying mechanism of this compound's genotoxicity is its ability to form covalent adducts with DNA. Possessing two electrophilic epoxide rings, it can act as a mono- or bifunctional alkylating agent, leading to both single-base adducts and cross-links.

The N7 position of guanine is a particularly nucleophilic site and a common target for alkylating agents. Studies have identified N7-(2,3,4-trihydroxybutyl)guanine as a major adduct following the reaction of this compound with deoxyguanosine nih.gov. As a bifunctional agent, this compound can react with two different nucleophilic sites on DNA, resulting in the formation of DNA-DNA interstrand or intrastrand cross-links, as well as DNA-protein cross-links. These cross-links are particularly detrimental as they can physically block DNA replication and transcription, leading to significant cytotoxic and mutagenic outcomes uni.lu.

Furthermore, conjugation of this compound with glutathione can lead to the formation of specific DNA adducts, such as N7-guanyl and N6-adenyl glutathione adducts, which have been detected in vivo and are considered to contribute to the compound's carcinogenicity.

Adduct TypeDescriptionConsequence
Mono-adducts Covalent binding of one epoxide ring to a single DNA base, such as the N7 position of guanine nih.gov.Can lead to base mispairing during replication if not repaired.
DNA-DNA Cross-links Both epoxide rings react with two different DNA bases, either on the same strand (intrastrand) or opposite strands (interstrand).Blocks DNA replication and transcription, can cause chromosomal aberrations uni.lu.
DNA-Protein Cross-links One epoxide ring reacts with DNA and the other reacts with a nearby protein.Distorts DNA helical structure and inhibits normal DNA metabolism.

Enzyme-Catalyzed Reactions and Metabolism of Epoxides

The metabolism of this compound in biological systems primarily involves two major enzymatic pathways that serve to detoxify the reactive epoxide groups.

Epoxide Hydrolases (EHs): These enzymes catalyze the hydrolysis of the epoxide ring by adding a water molecule, which results in the formation of a corresponding vicinal diol nih.gov. This reaction significantly reduces the electrophilicity of the compound, rendering it less reactive towards cellular nucleophiles like DNA. EHs are found in various organisms and play a crucial role in the detoxification of a wide range of epoxides nih.gov.

Glutathione S-Transferases (GSTs): This superfamily of enzymes catalyzes the conjugation of the tripeptide glutathione (GSH) to electrophilic substrates, including epoxides washington.eduacs.org. The thiol group of glutathione acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring and leading to its opening . This reaction forms a more water-soluble and less toxic glutathione S-conjugate, which can be further metabolized and excreted from the body encyclopedia.pub. Studies have shown that GST-mediated conjugation is a primary metabolic pathway for this compound detoxification oup.com. The rate of this conjugation can vary significantly between species and tissues, influencing susceptibility to the compound's toxic effects nih.gov.

Enzyme FamilyCatalytic ActionProductBiological Significance
Epoxide Hydrolases (EHs) Catalyzes the addition of water to the epoxide ring nih.gov.Vicinal diolDetoxification by reducing electrophilicity.
Glutathione S-Transferases (GSTs) Catalyzes the conjugation of glutathione to the epoxide ring washington.edunih.gov.Glutathione S-conjugateDetoxification by increasing water solubility and facilitating excretion encyclopedia.pub.

Environmental Fate and Transformation Pathways

The environmental behavior of this compound is dictated by its physicochemical properties and its susceptibility to degradation through both non-biological and biological processes.

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation refers to the breakdown of a chemical in the environment through non-biological processes such as hydrolysis and photolysis.

Hydrolysis: Due to the high reactivity of its two epoxide rings, this compound is susceptible to hydrolysis in aqueous environments wikipedia.org. The strained three-membered rings can be opened by the nucleophilic attack of water, a process that can be catalyzed by acidic or basic conditions researchgate.netresearchgate.net. The rate of nonenzymatic hydrolysis is influenced by pH and temperature, with the compound showing the greatest stability between pH 5 and 9 researchgate.net. In natural freshwaters, the hydrolysis half-life can range from 2 days at 30°C to 31 days at 0°C researchgate.net. This suggests that hydrolysis is an important removal mechanism in water and moist soil nih.gov.

Photolysis: Direct photolysis, the breakdown of a chemical by direct absorption of sunlight, is not expected to be a significant degradation pathway for this compound as it does not absorb light in the environmental UV spectrum (>290 nm) nih.gov. However, indirect photolysis in the atmosphere, involving reactions with photochemically produced hydroxyl radicals, is predicted to occur, with an estimated half-life of 16 days nih.govnih.gov.

Biotic Degradation and Mineralization Studies

Biotic degradation involves the transformation of a compound by living organisms, primarily microorganisms like bacteria and fungi wikipedia.org. This process is a crucial pathway for the removal of many organic pollutants from the environment. The enzymatic pathways described in section 8.1.2, particularly those involving epoxide hydrolases and glutathione S-transferases, are central to the biodegradation of this compound.

Microorganisms in soil and water can utilize these enzymes to break down the epoxide rings, initiating the degradation process. This initial breakdown leads to the formation of diols or conjugates, which are generally less toxic and can be further metabolized by microbial communities mdpi.com. Complete degradation, or mineralization, results in the conversion of the organic compound into inorganic substances such as carbon dioxide, water, and mineral salts wikipedia.org. While specific studies on the complete mineralization of this compound are limited, the known metabolic pathways for epoxides suggest that it is susceptible to microbial breakdown in the environment.

Environmental Persistence and Mobility Considerations

The persistence and mobility of a chemical determine its potential to remain in the environment and move between different environmental compartments (air, water, soil).

Persistence: Persistence is often described by a chemical's environmental half-life, which is the time it takes for half of the initial amount to degrade orst.edu. Due to its susceptibility to both abiotic hydrolysis and biotic degradation, this compound is not expected to be highly persistent in the environment nih.gov. Its hydrolysis half-life in water is on the order of days, and its atmospheric half-life is estimated at 16 days researchgate.netnih.gov. These relatively short half-lives indicate a low potential for long-term persistence.

Mobility: A chemical's mobility in soil is often predicted using the organic carbon-water partition coefficient (Koc). A low Koc value indicates weak adsorption to soil and sediment particles and a higher potential for leaching into groundwater. The Koc for this compound is estimated to be 17 nih.gov. According to classification schemes, this very low Koc value suggests that this compound is expected to have very high mobility in soil nih.gov. Its miscibility with water further supports its potential to be mobile in aqueous environments wikipedia.org.

ParameterEstimated ValueImplication
Atmospheric Half-Life 16 days (via indirect photolysis) nih.govnih.govLow atmospheric persistence.
Hydrolysis Half-Life 2-31 days (in freshwater, depending on temp.) researchgate.netLow persistence in aquatic environments.
Log Koc -0.28 (used to estimate Koc) nih.govIndicates low partitioning into organic matter.
Koc 17 (estimated) nih.govVery high mobility in soil, potential to leach to groundwater.
Bioconcentration Factor (BCF) 0.36 (estimated) nih.govLow potential for bioaccumulation in aquatic organisms.

Q & A

Q. What advanced computational models improve predictions of chiroptical properties?

  • Methodological Answer : Hybrid QM/MM-MD simulations incorporate explicit solvent molecules and thermal fluctuations, outperforming static PCM models. For benzene, including π-π interactions in TD-DFT calculations aligns SOR predictions with experimental data. Basis set completeness (e.g., aug-cc-pVTZ) is critical for accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.